2-(((4-Fluorophenyl)thio)methyl)pyrimidin-4-amine
Description
2-(((4-Fluorophenyl)thio)methyl)pyrimidin-4-amine is a pyrimidine derivative featuring a (4-fluorophenyl)thio-methyl substituent at the 2-position of the pyrimidine ring and an amine group at the 4-position. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity . The incorporation of fluorine into aromatic systems enhances metabolic stability, lipophilicity, and bioavailability, making fluorinated pyrimidines particularly valuable in drug design . The thioether (-S-CH2-) linker in this compound may influence conformational flexibility and binding interactions compared to direct sulfanyl (-S-) substitutions .
Properties
Molecular Formula |
C11H10FN3S |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)sulfanylmethyl]pyrimidin-4-amine |
InChI |
InChI=1S/C11H10FN3S/c12-8-1-3-9(4-2-8)16-7-11-14-6-5-10(13)15-11/h1-6H,7H2,(H2,13,14,15) |
InChI Key |
UQQQQRKAJVDUQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)SCC2=NC=CC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Fluorophenyl)thio)methyl)pyrimidin-4-amine typically involves the reaction of 4-fluorothiophenol with a suitable pyrimidine derivative. One common method includes the nucleophilic substitution of a 2-halo-pyrimidine with 4-fluorothiophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(((4-Fluorophenyl)thio)methyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(((4-Fluorophenyl)thio)methyl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(((4-Fluorophenyl)thio)methyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Notes:
Key Insights :
- Antimicrobial Activity : Fluorinated pyrimidines with hydrogen-bonding motifs (e.g., ) exhibit antibacterial properties, suggesting the target compound may share similar mechanisms.
- Electrophilic Reactivity : Chlorine-substituted analogs (e.g., ) may undergo nucleophilic substitution, useful in prodrug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
